Sulfanilic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSAKJJOYLTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S, NH2C6H4SO3H | |
| Record name | SULFANILIC ACID | |
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| Record name | sulfanilic Acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfanilic_acid | |
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Related CAS |
129674-17-5, Array | |
| Record name | 4-Aminobenzenesulfonic acid homopolymer | |
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| Record name | Sulfanilic acid | |
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DSSTOX Substance ID |
DTXSID6024464 | |
| Record name | 4-Aminobenzenesulfonic acid | |
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Molecular Weight |
173.19 g/mol | |
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Physical Description |
4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally)., Dry Powder, Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline], WHITE POWDER OR WHITE-TO-GREY CRYSTALS. | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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| Record name | Benzenesulfonic acid, 4-amino- | |
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| Record name | Sulfanilic acid | |
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| Record name | SULFANILIC ACID | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in ethanol and ether, Soluble in fuming hydrochloric acid, Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C, In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C, Solubility in water: poor | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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| Record name | SULFANILIC ACID | |
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| Record name | SULFANILIC ACID | |
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Density |
1.485 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.485 at 25 °C/4 °C, 1.49 g/cm³ | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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Vapor Pressure |
0.0000002 [mmHg] | |
| Record name | Sulfanilic acid | |
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Impurities |
Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid. | |
| Record name | SULFANILIC ACID | |
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Color/Form |
Orthorhombic plates or monoclinic from water | |
CAS No. |
121-57-3 | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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| Record name | Sulfanilic acid | |
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| Record name | Benzenesulfonic acid, 4-amino- | |
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| Record name | 4-Aminobenzenesulfonic acid | |
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| Record name | Sulphanilic acid | |
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Melting Point |
Decomposes without melting at 550 °F (NTP, 1992), 288 °C decomposes without melting | |
| Record name | 4-AMINOBENZENE SULFONIC ACID | |
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Advanced Synthetic Methodologies and Mechanistic Studies
Conventional Synthesis Approaches
The traditional production of sulfanilic acid primarily relies on the sulfonation of aniline (B41778) using concentrated sulfuric acid, a process that has been refined over time to optimize yield and purity.
Sulfonation of Aniline with Concentrated Sulfuric Acid
The conventional synthesis of this compound involves the reaction between aniline and concentrated sulfuric acid. This process is an electrophilic aromatic substitution, although the mechanism is complex due to the basic nature of aniline. Initially, aniline reacts with sulfuric acid to form anilinium hydrogensulphate, an intermediate salt. fishersci.fiwikidata.orgwikidata.orgfishersci.bewikipedia.org This exothermic reaction leads to the formation of a paste that melts around 160°C. wikipedia.org
Upon further heating, this anilinium hydrogensulphate intermediate undergoes thermal decomposition and rearrangement. The process typically proceeds through a four-stage sequence:
Salification: Aniline reacts with sulfuric acid to form aniline hydrogen sulfate (B86663) at approximately 160°C. wikidata.org
Sulfonation: Heating the intermediate to 180°C produces phenylsulfamic acid. wikidata.org
Rearrangement: Further heating in the range of 180–200°C facilitates the formation of this compound hydrogen sulfate. wikidata.org
Hydrolysis: Dilution with water precipitates this compound as white crystals. wikidata.org
Despite aniline being an ortho- and para-directing group in electrophilic aromatic substitution, in a strongly acidic medium, it is protonated to form the anilinium ion (C₆H₅NH₃⁺). This anilinium ion is meta-directing due to its deactivating positive charge. However, the sulfonation of aniline predominantly yields the para-product, 4-aminobenzenesulfonic acid (this compound). This regioselectivity is attributed to the reversibility of the sulfonation reaction and thermodynamic control, where the para isomer is the most stable product at the high temperatures employed. fishersci.bewikipedia.org
Reaction Conditions and Optimization
Industrial protocols for the conventional synthesis of this compound typically involve heating aniline and sulfuric acid in a 1:1 molar ratio at temperatures around 200°C for an extended period, usually 4 to 6 hours. wikidata.org After the reaction, the crude product is neutralized with sodium carbonate, filtered, and then acidified to precipitate the desired this compound. wikidata.org The average yields for this conventional method are around 80%, with impurities commonly removed through recrystallization. wikidata.org
However, the conventional thermal synthesis method presents several disadvantages. It is characterized as an "energophage" (energy-consuming) and "chronophage" (time-consuming) process, requiring drastic experimental conditions and prolonged heating. wikipedia.orglabdisposable.com This high energy demand also leads to the emission of sulfur oxides, contributing to environmental pollution. wikidata.orgwikipedia.org
Table 1: Typical Reaction Conditions for Conventional this compound Synthesis
| Parameter | Condition | Reference |
| Molar Ratio (Aniline:H₂SO₄) | 1:1 | wikidata.org |
| Temperature | 180-200°C (up to 200°C) | wikidata.orgwikipedia.org |
| Reaction Time | 4-6 hours (over 4 hours) | wikidata.orgwikipedia.org |
| Yield | ~80% | wikidata.org |
| Major Drawbacks | High energy demand, sulfur oxide emissions | wikidata.orgwikipedia.org |
Green Chemistry Approaches in Synthesis
In response to the environmental and economic drawbacks of conventional methods, green chemistry approaches have been explored for this compound synthesis. These methodologies prioritize sustainability, aiming for reduced hazardous waste, lower energy consumption, and increased efficiency. wikipedia.orglabdisposable.comwikipedia.orgwikipedia.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering a powerful alternative to traditional heating methods. This technique utilizes electromagnetic radiation to directly heat the reaction mixture through dielectric volumetric heating, leading to rapid and uniform temperature distribution. fishersci.bewikipedia.orgfishersci.be This direct energy transfer mechanism results in significantly faster reaction rates and often improved yields and purity compared to conventional thermal methods. fishersci.bewikipedia.orgfishersci.bewikipedia.org
Solvent-Free Protocols
A notable advancement in the green synthesis of this compound is the implementation of solvent-free microwave-assisted protocols. This approach directly aligns with green chemistry principles by eliminating the use of solvents, thereby reducing waste generation and simplifying purification processes. wikidata.orgwikipedia.orgwikipedia.orgnih.govwikidata.orgpravindyechem.net
In a typical solvent-free microwave synthesis, aniline and concentrated sulfuric acid are reacted without any additional solvent. For instance, one patented solid-phase method involves the salification of aniline and sulfuric acid at 120°C for 30 minutes, followed by baking the intermediate at 180°C for 2 hours to complete the sulfonation. wikidata.org The crude product is then pulverized, dissolved in hot water, and crystallized under vacuum, with microwave drying ensuring low moisture content. wikidata.org This method has been reported to achieve a 92% yield and reduce reaction time by 40% compared to conventional techniques. wikidata.org
Advantages in Reaction Time and Waste Minimization
Microwave-assisted synthesis offers substantial advantages over conventional methods, particularly in terms of reaction time and waste minimization. The reaction time for this compound synthesis can be drastically reduced from several hours (e.g., 4-5 hours) in conventional procedures to just a few minutes (e.g., 2-4 minutes) under microwave irradiation. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikidata.org This significant shortening of reaction time also translates into considerable energy savings. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.no
Beyond speed and energy efficiency, microwave-assisted, solvent-free protocols contribute significantly to waste minimization. By eliminating the need for solvents, they reduce or entirely remove the generation of hazardous waste and circumvent issues associated with solvent recycling and disposal. wikidata.orgwikipedia.orglabdisposable.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org This results in a simplified experimental setup and easier working conditions, making the process more environmentally friendly. wikipedia.org Furthermore, microwave synthesis conducted under sealed vessel conditions eliminates the waste of water typically used for reflux heating in conventional setups. wikipedia.org
Table 2: Comparison of Conventional vs. Microwave-Assisted this compound Synthesis
| Feature | Conventional Synthesis | Microwave-Assisted Synthesis (Solvent-Free) | Reference |
| Reaction Time | 4-6 hours | 2-4 minutes | wikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikidata.org |
| Energy Consumption | High (energophage) | Significantly reduced | wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org |
| Waste Generation | Significant (sulfur oxides, solvent waste if used) | Minimized (solvent-free, less hazardous waste) | wikidata.orgwikipedia.orglabdisposable.comwikipedia.orgwikidata.org |
| Yield (typical) | ~80% | Up to 90-92% reported | wikidata.orgwikipedia.org |
| Environmental Impact | Less favorable | More environmentally friendly (green chemistry) | wikipedia.orglabdisposable.comwikipedia.org |
Synthesis of this compound Derivatives
Derivatization through N-acetylation and Esterification
This compound can undergo derivatization at its amino and sulfonic acid functionalities. N-acetylation and esterification are two fundamental reactions employed to modify its chemical properties and enable further synthetic pathways.
N-acetylation: The amino group of this compound can be acetylated to form N-acetylthis compound (4-(acetylamino)benzenesulfonic acid). This process typically involves the reaction of this compound with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride ontosight.aigoogle.com. In some methods, this acetylation can be carried out in sulfuric acid as a solvent google.com. The acetylation step is crucial as it can protect the amino group, preventing unwanted side reactions, particularly in subsequent electrophilic aromatic substitution reactions like Friedel-Crafts alkylation researchgate.nettandfonline.com. For instance, potassium N-acetylsulfanilate has been synthesized with a reported yield of 94.5% njit.edu.
Esterification: Esterification of this compound derivatives, particularly N-acetylthis compound, can lead to the formation of sulfonate esters. For example, N-acetylthis compound can be esterified with alcohols such as 2-pentanol (B3026449) in the presence of a suitable catalyst ontosight.ai. The synthesis of this compound, N-acetyl-, 2-pentyl ester involves a multi-step process where this compound is first acetylated to N-acetylthis compound, followed by esterification with 2-pentanol ontosight.ai. Alcoholysis reactions involving this compound esters, such as the reaction of butyl sulfanilate with methyl alcohol, have been successfully performed under anhydrous conditions and pressure njit.edu. This compound itself can act as a sulfonic agent in esterification reactions, for instance, in the conversion of long-chain fatty acids into methyl esters, though its efficiency can vary compared to other sulfonic agents like sulfuric acid scientific.net.
Schiff Base Synthesis from this compound
Schiff bases, also known as imines or azomethines, are compounds characterized by a carbon-nitrogen double bond (C=N) and are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone mediresonline.org. This compound, possessing a primary amino group, readily participates in such condensation reactions.
A common approach involves reacting 4-amino this compound with substituted benzaldehydes in an ethanolic solution under reflux conditions to yield the corresponding Schiff base compounds ekb.egekb.eg. The acidic proton of the sulfonic acid group within this compound can inherently facilitate this condensation, acting as an internal catalyst ekb.eg.
Proposed Mechanism for Schiff Base Formation: The general mechanism for acid-catalyzed Schiff base formation involves the protonation of the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from the amino group of this compound. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the imine (Schiff base) mediresonline.orgresearchgate.net. A specific example includes the formation of a zwitterionic Schiff base from this compound and dimethylformamide, identified as 4-(dimethylaminomethyleneammonio)benzenesulfonate nih.gov.
Synthesis of 1,2,4-Triazine (B1199460) Derivatives
This compound serves as a precursor for the synthesis of various heterocyclic compounds, including 1,2,4-triazine derivatives, which are of interest due to their diverse biological activities ekb.egresearchgate.netchemmethod.com.
A series of substituted 1,2,4-triazines can be synthesized starting from 4-amino this compound. The initial step involves the condensation of 4-amino this compound with substituted benzaldehydes to form intermediate Schiff base compounds ekb.egekb.eg. These Schiff bases (acting as dienophiles) then participate in a Diels-Alder-like reaction with di-imine compounds (acting as dienes), which can be generated from reactants like O-methoxy benzaldehyde (B42025) and hydrazine (B178648) ekb.egekb.eg. The reaction is typically carried out by refluxing the mixture in a solvent such as benzene (B151609), leading to the cyclization and formation of the substituted 1,2,4-triazine derivatives ekb.egekb.egresearchgate.net. The presence of the this compound moiety in the final triazine compounds has been noted to contribute to their antibacterial activity, likely due to the sulfur content ekb.eg.
Synthesis of Bis(indolyl)methanes Catalyzed by this compound
Bis(indolyl)methanes (BIMs) are an important class of organic compounds with significant biological activities samipubco.comcivilica.com. This compound has emerged as an efficient and environmentally benign organocatalyst for their synthesis.
The synthesis of BIMs typically involves a three-component reaction between two equivalents of indole (B1671886) and one equivalent of various aromatic aldehydes samipubco.comajgreenchem.com. This compound, acting as a solid acidic catalyst, facilitates this electrophilic substitution reaction samipubco.comcivilica.comsamipubco.com. The reaction can be effectively conducted at ambient temperature using water/ethanol mixtures as solvents, offering advantages such as operational simplicity, short reaction times, high yields, and reduced toxicity samipubco.comsamipubco.com.
Proposed Mechanism: The catalytic role of this compound is believed to involve the activation of the aldehyde carbonyl group through protonation. This enhanced electrophilicity makes the aldehyde susceptible to nucleophilic attack by the indole molecule, forming an intermediate. This intermediate then undergoes a subsequent nucleophilic substitution reaction with another indole molecule, leading to the formation of the bis(indolyl)methane product with the elimination of a water molecule samipubco.com.
Another related catalyst, sulfonylbis(1,4-phenylene)bissulfamic acid (SPSA), has also been reported as a reusable heterogeneous catalyst for the synthesis of bis-indolyl methanes. This method utilizes solvent-free conditions at 110°C, achieving high yields within short reaction times (30–60 minutes) ajgreenchem.com.
Synthesis of this compound-Based Surfactants
This compound can be utilized as a building block for the synthesis of novel surfactants, which are amphiphilic molecules containing both hydrophilic and hydrophobic parts tandfonline.com. These surfactants find applications in various industries, including demulsification researchgate.nettandfonline.com.
A notable example is the synthesis of 2-amino-5-dodecylbenzenesulfonic acid (ADBSA), a difunctional this compound-based surfactant tandfonline.comresearchgate.netifpenergiesnouvelles.fr. The synthetic methodology typically involves a multi-step sequence:
Protection: The amino group of this compound (e.g., ortho-sulfanilic acid) is initially protected, often by N-acetylation with acetic anhydride. This step is crucial to prevent the amino group from interfering in subsequent reactions researchgate.nettandfonline.comresearchgate.net.
Friedel-Crafts Alkylation: The N-acetylated this compound derivative (acetanilide) then undergoes Friedel-Crafts alkylation with a long-chain alkyl halide, such as dodecyl bromide. This reaction is performed in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), to introduce the hydrophobic dodecyl chain onto the aromatic ring researchgate.nettandfonline.comtandfonline.com.
Deprotection: Finally, the protecting amide group is removed, typically via acid hydrolysis (e.g., using hydrochloric acid), to regenerate the free amino group and yield the desired this compound-based surfactant, ADBSA researchgate.nettandfonline.comtandfonline.com.
This synthetic route has successfully yielded ADBSA with reported yields of approximately 85% researchgate.netifpenergiesnouvelles.fr. The resulting surfactant possesses two powerful hydrophilic sites (ammonium ion and sulfonic ion), contributing to its amphoteric nature and demulsification properties tandfonline.com.
Theoretical and Computational Studies of Sulfanilic Acid
Quantum Chemical Investigations (DFT Approach)
Quantum chemical investigations using DFT provide a comprehensive understanding of sulfanilic acid's behavior. These studies typically involve optimizing the molecular geometry, analyzing the distribution and energy levels of electrons, and predicting various spectroscopic and optical properties. The B3LYP functional, often combined with various basis sets such as 6-311++G(d,p) or cc-pVTZ, is a commonly employed method in these DFT studies researchgate.netnih.govresearchgate.netresearchgate.net.
Geometry optimization is a crucial initial step in DFT studies, aiming to find the most stable molecular conformation by minimizing the total energy of the system faccts.de. For this compound, DFT calculations have been used to determine precise bond lengths, bond angles, and dihedral angles. For instance, the molecular structure of 4-aminobenzenesulfonic acid (4AB) has been optimized using the B3LYP/cc-pVTZ basis set, confirming the formation of intermolecular hydrogen bonds, such as N1–H1···O1, through Mulliken atomic charge distribution analysis researchgate.net.
Studies have reported calculated bond lengths for S-C bonds around 1.767 Å (experimental 1.737 Å) and C-N bonds around 1.354 Å (experimental 1.357 Å). Carbon-carbon bond lengths in the phenyl ring typically fall within the range of 1.34 Å to 1.50 Å (experimental 1.35 Å to 1.50 Å), while N-H bond lengths are observed between 1.00 Å and 1.101 Å (experimental 0.835 Å to 0.862 Å) semanticscholar.org. These optimized structural parameters are vital for understanding the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding a molecule's chemical reactivity, kinetic stability, and charge transfer interactions researchgate.netresearchgate.netresearchgate.netmalayajournal.orgajchem-a.com. The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting capacity researchgate.netmalayajournal.orgajchem-a.com.
For this compound, FMO analysis has revealed a relatively low energy gap, which is indicative of its chemical activity and potential for charge transfer researchgate.netresearchgate.net. The energy gap between HOMO and LUMO is a critical parameter in quantum chemistry, with a smaller gap generally correlating with higher chemical reactivity and lower kinetic stability researchgate.netmalayajournal.orgajchem-a.com. Studies on this compound have reported energy gaps in the range of 4.03 eV to 4.29 eV, depending on the specific DFT approach and basis set used researchgate.netresearchgate.netresearchgate.net.
Table 1: Representative HOMO-LUMO Energy Gaps for this compound
| Study/Context | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Zwitterionic this compound (Periodic DFT) | - | - | 4.23, 4.24, 4.29 (lowest gaps) | researchgate.netnih.govresearchgate.net |
| 4-aminobenzenesulfonic acid (4AB) | - | - | Lower energy gap | researchgate.net |
| This compound (General) | - | - | 4.03 | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the distribution of electron density and identifying potential reactive sites within a molecule researchgate.netsemanticscholar.orgresearchgate.netsapub.org. The MEP surface illustrates regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue), which are indicative of nucleophilic and electrophilic attack sites, respectively rsc.orgsemanticscholar.orgsapub.orgtandfonline.com.
For this compound, MEP analysis confirms the presence of both electron-donating (amino group) and electron-withdrawing (sulfonate group) moieties. The red regions typically appear around the oxygen atoms of the sulfonate group, indicating high electron density and potential sites for electrophilic attack. Conversely, blue regions are often observed around hydrogen atoms, particularly those involved in hydrogen bonding, signifying electron-deficient areas susceptible to nucleophilic interactions rsc.orgsemanticscholar.org. The formation of intermolecular hydrogen bonds, such as N1–H1···O1, has been confirmed through MEP analysis, highlighting the role of electrostatic interactions in the molecule's behavior researchgate.net.
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to investigate the delocalization of electron density, charge transfer interactions, and the nature of bonding within a molecular system researchgate.netsemanticscholar.orgugm.ac.idphyschemres.orgresearchgate.netperiodicodimineralogia.it. It provides insights into the hybridization of orbitals, the strength of intermolecular hydrogen bonds, and the stabilization energies arising from donor-acceptor interactions researchgate.netugm.ac.idresearchgate.net.
For this compound, NBO analysis has been employed to understand charge delocalization and hydrogen bonding interactions researchgate.net. It helps to identify charge transfer from lone pair orbitals of donor atoms to antibonding orbitals of acceptor atoms, which contributes significantly to the molecule's stability ugm.ac.idresearchgate.netperiodicodimineralogia.it. For instance, NBO analysis can confirm charge transfer from the sulfanilate anion to the piperazinium cation in related compounds researchgate.net.
This compound is recognized as a promising organic material for nonlinear optical (NLO) applications, making it suitable for optoelectronic devices, photonic applications, and harmonic generation researchgate.netresearchgate.netresearchgate.networldscientific.com. NLO properties are crucial for materials used in advanced optical technologies, and DFT calculations are widely used to predict and understand these properties researchgate.netresearchgate.netnih.govscielo.org.mx.
DFT studies on this compound have focused on calculating parameters such as dipole moment (µ₀), linear polarizability (α), and first-order hyperpolarizability (β) researchgate.netresearchgate.net. A high value of first-order hyperpolarizability (β) indicates a strong NLO response researchgate.netnih.gov. The presence of both electron donor (amino) and electron acceptor (sulfonate) groups in this compound contributes to its significant NLO activity by facilitating intramolecular charge transfer researchgate.netrsc.orgscielo.org.mx. The lower energy gap observed in this compound also contributes to its promising NLO properties researchgate.netscielo.org.mx.
Table 2: Key NLO Parameters for Optimized this compound (4AB)
| Parameter | Value (Units) | Reference |
| Dipole moment (µ₀) | Measured | researchgate.net |
| Polarizability (α) | Calculated | researchgate.net |
| First-order hyperpolarizability (β) | Calculated | researchgate.net |
The Electron Localization Function (ELF) is a powerful tool derived from DFT calculations that provides a visual representation of electron localization in molecular systems researchgate.netdiva-portal.orgresearchgate.netaps.orgyoutube.com. It helps to understand the nature of chemical bonding (covalent, ionic, or metallic) and the distribution of localized electrons, such as lone pairs diva-portal.orgaps.org. ELF values close to 1 indicate a high degree of electron localization, while values around 0.5 correspond to homogeneous electron gas-like Pauli repulsion aps.org.
While specific ELF diagrams for this compound were not explicitly detailed in the provided snippets, the general application of ELF in DFT studies involves analyzing localized electron regions to understand bond types and intermolecular interactions diva-portal.orgaps.org. ELF analysis can reveal the presence of lone pairs on oxygen atoms and the distribution of electron density within the molecule, providing further insights into its chemical behavior and stability.
Compound Information
Spectroscopic Analysis and Computational Correlation
Computational studies play a crucial role in complementing experimental spectroscopic analyses of this compound, with calculated values often showing close agreement with experimental results, thereby validating the theoretical models employed researchgate.netresearchgate.net.
FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a vital technique for elucidating the structural conformation of this compound, with spectra typically recorded and analyzed across a broad wavenumber range researchgate.netresearchgate.net. Computational methods, particularly DFT at levels such as B3LYP/6-311++G(d,p), are utilized to predict vibrational wavenumbers, which generally exhibit good concordance with experimental data researchgate.netresearchgate.netresearchgate.net.
Key vibrational modes observed in the FT-IR spectrum of this compound include:
NH₂ stretching vibrations: Asymmetric stretching is typically observed in the range of 3403–3550 cm⁻¹, while symmetric stretching appears between 3059–3449 cm⁻¹ researchgate.net.
C-H vibrations: Bands around 2855 cm⁻¹ are attributed to symmetric and antisymmetric C-H vibrations researchgate.net.
Benzene (B151609) ring vibrations: A peak at approximately 1490 cm⁻¹ indicates the presence of the benzene ring researchgate.net. Additional groups at 1572 cm⁻¹ and 1639 cm⁻¹ are also associated with the NH₂ group researchgate.net.
O-H stretching: An intense and broad IR band in the 2200 to 3300 cm⁻¹ range can be explained by the O-H stretching mode, particularly in the dimeric form of this compound researchgate.net. The O-H stretching vibration estimated computationally at B3LYP/6-311++G(d,p) is observed at 3619 cm⁻¹ mdpi.com.
NMR Spectroscopy (¹H-NMR and ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is indispensable for the molecular structure elucidation of this compound and its derivatives rsc.orgjuniperpublishers.com. Theoretical chemical shift values are commonly determined using DFT approaches, such as the Gauge-Independent Atomic Orbital (GIAO) technique, with basis sets like B3LYP/6-311++G(d,p) mdpi.com. These computational results are then compared with experimental NMR spectra researchgate.netmdpi.com.
In ¹H-NMR spectra, aromatic -CH protons typically resonate in the range of 7.12 ppm to 7.86 ppm experimentally, and theoretically between 7.53 ppm and 8.30 ppm mdpi.com. For this compound, the sulfonate carbon (C-SO₃H) is expected to show a ¹³C-NMR chemical shift in the range of 145–150 ppm . While computational methods generally provide good agreement, it has been noted that computed data related to amine and amide nitrogen atoms might show discrepancies with experimental data, regardless of the chosen method or basis set researchgate.net.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound, with experimental spectra interpreted in conjunction with computed quantities researchgate.net. Time-Dependent Density Functional Theory (TD-DFT) combined with Polarizable Continuum Models (PCM) is frequently employed for computing UV-Vis spectra in various solvents, which helps in revealing charge transfer phenomena within the molecule researchgate.netresearchgate.netresearchgate.net.
The comparison between experimental and theoretical UV-Vis spectra often highlights how the maximum absorption wavelength (λmax) and intensity are influenced by solvent polarity mdpi.com. This compound typically exhibits a λmax around 254 nm . Furthermore, studies indicate that this compound can show red and hyperchromic shifts in certain solvents, which are attributed to secondary interactions with the solvent molecules mdpi.com.
Raman Spectroscopy
Raman spectroscopy, including low-temperature and Surface-Enhanced Raman Scattering (SERS) studies, provides valuable insights into the vibrational characteristics of this compound researchgate.netresearchgate.net. DFT calculations are also used to simulate Raman spectra, aiding in the assignment of vibrational modes researchgate.netresearchgate.net.
Characteristic Raman bands for this compound include those related to the SO₃ group, such as bands at 1157, 1124, 1034, 682, and 558 cm⁻¹ scispace.com. The ring breathing mode of the aromatic ring is typically observed as a strong band around 995 cm⁻¹, with calculated values often very close to this (e.g., 990 cm⁻¹) scispace.com. SERS studies, particularly on surfaces like silver electrodes, have shown that the molecule assumes a tilted orientation with respect to the metal surface, with changes in ring mode vibrations observed due to surface π-electron interactions researchgate.net.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis has emerged as a powerful computational tool for quantifying and visualizing various types of intermolecular interactions within molecular crystals researchgate.netresearchgate.netscirp.org. This analysis provides detailed insights into the nature and extent of interactions that stabilize the crystal structure of compounds like this compound researchgate.netscribd.com.
3D and 2D Surface Analysis
Hirshfeld analysis is effectively used for both 3D surface visualization and 2D fingerprint plots, which together offer a comprehensive understanding of intermolecular contacts researchgate.netresearchgate.net. The 3D Hirshfeld surfaces provide a visual representation of the molecular environment within the crystal, while 2D fingerprint plots quantify the contributions of different types of interactions researchgate.netresearchgate.netscirp.org.
In this compound, the crystal structure is primarily stabilized by various intermolecular contacts. Predominant interactions typically include:
H···H contacts: These are often the most significant contributors to the total Hirshfeld surface, accounting for a substantial percentage (e.g., 24.8% in some related compounds) researchgate.net.
O···H/H···O contacts: These interactions are also highly significant, often contributing a large proportion (e.g., 32.1% in related structures) and are sometimes visible even through conventional observations researchgate.netscirp.org.
The presence of small red-colored areas on the Hirshfeld surface is consistent with predominant electrostatic interactions or strong hydrogen bonding features, indicating regions of close intermolecular contacts scirp.org.
Hydrogen Bonding Contacts (H…H, O…H, C…H)
Computational studies, particularly those employing Hirshfeld surface analysis and fingerprint plots, have revealed that this compound (SAA) is stabilized by various intermolecular interactions, including hydrogen bonding contacts of the H…H, O…H, and C…H types. researchgate.net In the context of this compound monohydrate, significant hydrogen bonding interactions contribute to its three-dimensional crystalline framework. These interactions encompass N–H…O and O–H…O hydrogen bonds, alongside C–H…π interactions. researchgate.net Furthermore, intramolecular N–H…O hydrogen bonds play a role in stabilizing the molecular structure of this compound. researchgate.net
Thermodynamic Parameters and Stability
Theoretical investigations have provided comprehensive data on the thermodynamic parameters and stability of this compound, offering crucial insights into its energetic profile and behavior in various environments.
Solubility in Different Solvents and Thermodynamic Models
The solubility of this compound has been experimentally measured and computationally modeled in a variety of organic solvents, including methanol, ethanol, 2-propanol, acetone, acetonitrile, formic acid, and acetic acid. These measurements were conducted across a temperature range of 278.15 K to 328.15 K. researchgate.netacs.orgresearchgate.net A consistent finding across these studies is that the solubility of this compound in the investigated solvents increases with rising temperature. researchgate.netacs.orgresearchgate.net
To accurately describe and predict the experimental solubility data, several thermodynamic models have been applied. These include the van't Hoff model, the modified Apelblat model, and the Buchowski–Ksiazaczak λh model. researchgate.netacs.orgresearchgate.net Among these, the modified Apelblat model has been identified as the most suitable for effectively predicting the solubility behavior of this compound as a function of temperature. researchgate.netacs.orgresearchgate.net
Table 1: Solubility Trends of this compound in Various Solvents
| Solvent | Temperature Range (K) | Solubility Trend with Temperature | Most Suitable Thermodynamic Model |
| Methanol | 278.15 - 328.15 | Increases | Modified Apelblat Model |
| Ethanol | 278.15 - 328.15 | Increases | Modified Apelblat Model |
| 2-Propanol | 278.15 - 328.15 | Increases | Modified Apelblat Model |
| Acetone | 278.15 - 328.15 | Increases | Modified Apelblat Model |
| Acetonitrile | 278.15 - 328.15 | Increases | Modified Apelblat Model |
| Formic Acid | 278.15 - 328.15 | Increases | Modified Apelblat Model |
| Acetic Acid | 278.15 - 328.15 | Increases | Modified Apelblat Model |
Molecular Docking Studies and Drug Likeness
Molecular docking and drug-likeness assessments are crucial computational approaches used to evaluate the potential biological activity and pharmaceutical applicability of this compound.
Protein-Ligand Interactions and Binding Energy
Molecular docking studies have been performed on this compound (SAA) to investigate its potential interactions with various proteins. researchgate.net This computational method predicts the most energetically favorable binding pose of a ligand within a protein's binding pocket, utilizing scoring functions to estimate the protein-ligand affinity or binding energy. mdpi.com For this compound, a reported lowest binding energy of -6.4 kcal/mol has been observed in molecular docking simulations. researchgate.net
Studies involving this compound derivatives have identified specific protein-ligand interactions. For instance, the sulfonic group of these derivatives forms hydrogen bonds with key amino acid residues such as His 50, Arg 88, and Lys 84. Similarly, the amine and carbonyl groups engage in hydrogen bonding with residues like Asp 80 and Asp 40. researchgate.net Beyond hydrogen bonding, other types of interactions, including hydrophobic interactions and π-cation interactions, have also been noted in these computational analyses. researchgate.net
Bioactive Probability and Drug-Likeness Assessment
The bioactive probability of this compound has been theoretically established through the calculation of its electrophilicity index. researchgate.net Furthermore, comprehensive drug-likeness assessments have been conducted on this compound and its derivatives, indicating that these compounds exhibit similar drug-like characteristics. researchgate.net
Drug-likeness evaluation typically involves adherence to established criteria, such as Lipinski's Rule of Five, which considers molecular mass (≤500 Da), hydrogen bond donors (≤5), hydrogen bond acceptors (≤10), and the octanol-water partition coefficient (log P ≤ 5). nih.govphcogj.com Compliance with these rules suggests favorable pharmacokinetic properties and a higher likelihood of oral bioavailability. nih.govphcogj.com Computational tools like SwissADME and Molinspiration are frequently employed to predict the physicochemical properties, pharmacokinetic profiles, and bioactive scores of small molecules, aiding in the preliminary assessment of their potential as drug candidates. phcogj.commdpi.com
Reaction Mechanisms and Kinetics of Sulfanilic Acid
Oxidation Reactions
The oxidation of sulfanilic acid has been studied with different oxidizing agents, revealing specific kinetic orders and product formations.
The oxidation of this compound by peroxomonosulfate (PMS) has been investigated in acidic aqueous media. The reaction follows second-order kinetics, being first-order with respect to both peroxomonosulfate and this compound at a constant pH. researchgate.net A bell-shaped pH-rate profile is observed, with the maximum rate occurring at approximately pH 5.96. researchgate.net This suggests that various PMS species and the unprotonated form of this compound are the reactive species. researchgate.net
The proposed mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of unprotonated this compound onto the electrophilic peroxo-oxygen of the peroxomonosulfate species. researchgate.net The stoichiometry of the reaction indicates that two moles of peroxomonosulfate react with one mole of this compound. chesci.com
Table 1: Activation Parameters for Oxidation by Peroxomonosulfate chesci.comresearchgate.net
| Parameter | Value | Unit |
| Energy of Activation (Ea) | 17.09 ± 0.04 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -220.8 ± 0.21 | JK⁻¹ mol⁻¹ |
These activation parameters were calculated using the Eyring equation. chesci.comresearchgate.net
The oxidation of this compound by thallium (III) in acid perchlorate (B79767) medium has also been studied. The kinetics exhibit a first-order dependence on the oxidant, while the order with respect to this compound is complex. tsijournals.comtsijournals.com The reaction rate is retarded by an increase in hydrogen ion concentration. tsijournals.comtsijournals.com
The activation parameters for this reaction suggest the formation of an intermediate complex. This is supported by a lower energy of activation and a negative entropy of activation, which favors a more compact transition state. tsijournals.com
Table 2: Activation Parameters for Oxidation by Thallium (III) tsijournals.comtsijournals.com
| Parameter | Value | Unit |
| Energy of Activation (Ea) | 37.61 ± 0.3 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -157.9 ± 1.6 | JK⁻¹ mol⁻¹ |
The stoichiometry of this reaction indicates that two moles of thallium (III) are required for one mole of this compound. tsijournals.com Thallium (I) is identified as one of the reaction products. tsijournals.com
In the oxidation of this compound by peroxomonosulfate, the primary oxidation product has been spectrally confirmed to be azoxybenzene-4,4'-disulfonic acid. chesci.comresearchgate.net This product was identified through thin layer chromatography (TLC) using Merck silica (B1680970) gel G plates with a methyl alcohol:acetonitrile (7:3) solvent system. chesci.com
Diazotization and Coupling Reactions
This compound is a primary aromatic amine that readily undergoes diazotization, a crucial step in the synthesis of azo dyes. semanticscholar.orgresearchgate.netmychemblog.comunb.ca
Diazotization involves the reaction of a primary aromatic amine with cold nitrous acid (HNO₂) in an acidic medium, typically at temperatures between 0-3°C, to form a diazonium salt. semanticscholar.orgresearchgate.net Nitrous acid is unstable and is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl). researchgate.net
This compound, containing both an amino group (-NH₂) and a sulfonic acid group (-SO₃H), exists as a zwitterionic species due to an internal acid-base reaction. researchgate.net In the presence of sodium carbonate, the sulfonic acid group is deprotonated to form the sulfonate salt (sodium p-aminobenzenesulfonate). researchgate.netlabmonk.com This salt then reacts with cold nitrous acid to form the diazonium chloride salt, which further ionizes in aqueous solution to yield the internal salt, 4-diazoniobenzenesulfonate (B1199087) (also known as this compound diazonium salt). labmonk.com
The mechanism for diazotization generally begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid and an acid. byjus.com This electrophilic nitrosonium ion then reacts with the amino group of the aromatic amine. byjus.com Subsequent proton transfers and loss of water lead to the formation of the aryl diazonium ion. byjus.com
Diazonium ions are weak electrophiles that readily undergo coupling reactions with activated aromatic nuclei, such as phenols and aromatic amines, to form highly colored azo compounds. researchgate.netmychemblog.comnptel.ac.inchemguide.co.uk This process is known as azo coupling and is an electrophilic aromatic substitution reaction. researchgate.netmychemblog.com
Coupling with Phenols: When diazonium salts are coupled with phenols, the reaction is typically carried out in the pH range of 8-11. mychemblog.com In this alkaline medium, phenols are present as more reactive phenoxide ions, which are strong nucleophiles. mychemblog.comchemguide.co.uk The coupling usually occurs at the para position of the phenol, if available, due to the activating and ortho-para directing nature of the hydroxyl group. researchgate.net
Coupling with Aromatic Amines: Diazonium salts also couple with aromatic amines, such as N,N-dimethylaniline. researchgate.netnptel.ac.in For example, the coupling of diazotized this compound with N,N-dimethylaniline, followed by pH adjustment to around 4, yields methyl orange, a well-known acid-base indicator. researchgate.netmychemblog.comlabmonk.comnptel.ac.in This reaction typically occurs at the para position of the aromatic amine. researchgate.netnptel.ac.in If the pH is not properly adjusted, other products like helianthin might be formed. researchgate.net
The mechanism of the coupling reaction involves the nucleophilic attack of the activated aromatic compound (e.g., phenoxide ion or aromatic amine) on the diazonium ion, followed by the formation of an unstable intermediate that rearranges to form the azo compound. mychemblog.com
Applications and Advanced Materials Research
Applications in Dye Chemistry
Sulfanilic acid is one of the most important organic compounds in the chemistry and technology of azo dyes atamanchemicals.com. It is a widely used sulfonated aromatic amine in the production of azo dyes, dyeing auxiliaries, and food coloring atamanchemicals.com.
This compound is a key intermediate in the synthesis of various azo dyes, including Acid Orange, Acid Red, and Acid Yellow dyes, which are used to create a wide spectrum of colors in textiles, paints, and inks . The synthesis of azo dyes from this compound involves a two-step process: diazotization and coupling atamanchemicals.comchemiis.comsciencemadness.org.
Diazotization : this compound reacts with an alkali nitrite (B80452) in an acidic medium to form a diazonium salt, 4-diazoniobenzenesulfonate (B1199087) atamanchemicals.comucv.ro. This diazonium salt is a stable zwitterion that precipitates in aqueous medium ucv.ro.
Coupling : The diazonium salt then acts as an electrophile, readily coupling with phenols in an alkaline medium or with aromatic amines in an acidic medium to form azo compounds atamanchemicals.combibliotekanauki.pl. These azo compounds are widely used as synthetic dyes in the textile and food industries atamanchemicals.com.
Well-known examples of azo dyes synthesized from this compound include:
Methyl Orange : This acid-base indicator is synthesized by diazotizing this compound and then coupling it with N,N-dimethylaniline atamanchemicals.comsciencemadness.orgyoutube.comvernier.comscribd.com. Methyl Orange is characterized by an azo (-N=N-) group and a sulfonate group, which enhances its water solubility youtube.com. It changes color sharply between pH 3.1 (red) and pH 4.4 (yellow), making it useful for titrations youtube.com.
Acid Orange 7 (Orange II) : This textile dye is produced by the azo coupling of this compound (as its diazonium salt) with 2-naphthol (B1666908) sciencemadness.orgbibliotekanauki.pl.
Chrysoine Resorcinol : This is another azo dye that can be synthesized using this compound sciencemadness.org.
Orange I : This dye can also be prepared from this compound atamanchemicals.comamscientific.co.in.
The properties and synthesis components for some of these dyes are summarized in the table below:
| Dye Name | Precursor from this compound | Coupling Agent | Primary Application | Color Change (pH Indicator) |
| Methyl Orange | Diazonium salt of this compound | N,N-dimethylaniline | pH indicator, textile dyeing | Red (acidic) to Yellow (basic) youtube.com |
| Acid Orange 7 (Orange II) | Diazonium salt of this compound | 2-naphthol | Textile coloring | N/A |
| Orange I | Diazonium salt of this compound | o-anisaldehyde | Dye production | N/A |
This compound serves as a fundamental raw material for the synthesis of a broad spectrum of organic dyes atamanchemicals.comucv.ro. Its ability to undergo diazotization and subsequent coupling reactions makes it indispensable in the dye industry atamanchemicals.comchemiis.comucv.ro. Beyond specific azo dyes, it is also utilized in the production of food colors and specialty dyes atamanchemicals.comtrade.gov.
Pharmaceutical and Medicinal Applications
This compound and its derivatives hold significant importance in the pharmaceutical and medicinal fields, particularly as precursors to antimicrobial agents and in studies of enzyme inhibition atamanchemicals.comchemiis.com.
This compound is a key building block in the manufacture of sulfonamides, which are a class of antibacterial drugs atamanchemicals.comchemiis.comsciencemadness.orgwikipedia.orgontosight.ai. These drugs, often referred to as "sulfa drugs," are used to combat bacterial infections in both human and veterinary medicine chemiis.com. The sulfonamide group, derived from this compound, is a crucial component of several antibiotics, such as sulfamethoxazole, which inhibits bacterial folic acid synthesis, thereby preventing bacterial growth and proliferation ontosight.ai.
While this compound itself exhibits poor in vitro antibacterial activity due to its limited ability to penetrate bacterial membranes, its derivatives can show enhanced potency nih.gov. Research indicates that modifications to the this compound structure can significantly improve its minimum inhibitory concentration (MIC) against various bacterial strains . For instance, a derivative linked to glycine (B1666218) residues demonstrated significantly enhanced potency against Escherichia coli, proving to be 207 times more effective than this compound itself nih.gov. This highlights the potential for designing more effective antimicrobial agents by overcoming permeability barriers through structural modifications nih.gov.
Furthermore, novel substituted 1,2,4-triazine (B1199460) compounds synthesized from this compound have demonstrated high antibacterial activity against both gram-positive and gram-negative bacteria, attributed to the sulfur content in this compound ekb.eg.
This compound and its derivatives are known to interact with biological systems, particularly through enzyme inhibition ontosight.ai. This compound has been shown to act as a competitive inhibitor for dihydropteroic acid synthase, an enzyme critical for bacterial folate synthesis nih.gov. This inhibition can lead to antimicrobial effects .
Enzyme inhibitors are molecules that bind to an enzyme and block its activity, either by binding to the active site (competitive inhibition) or another site on the enzyme (non-competitive inhibition), thereby preventing the substrate from binding or altering the enzyme's catalytic mechanism wikipedia.orgkhanacademy.orgdiva-portal.org. The interaction of this compound derivatives with specific enzymes or receptors is a focus of research to identify new lead compounds for drug development ontosight.ai. The sulfonamide function, characteristic of this compound derivatives, is extensively used as a building block in various inhibitory scaffolds, including those targeting metalloenzymes acs.org.
Drug Permeation and Portage Transport Studies
This compound displays limited in vitro antibacterial activity, a characteristic primarily attributed to its poor capacity to penetrate bacterial membranes. [18, 19] Despite this inherent permeability challenge, this compound has been identified as a more potent inhibitor of dihydropteroic acid synthase compared to sulfanilamide (B372717) (PubChem CID: 5333). [18, 19] To circumvent this permeability barrier and enhance its therapeutic potential, the technique of portage transport has been successfully employed. [18, 19]
This innovative approach involves synthesizing derivatives of this compound by linking it via its primary amino group to the alpha-carbon of glycine residues within di- and tripeptides. [18, 19] Research has demonstrated a significant increase in the antibacterial potency of these derivatives. For example, L-Alanyl-L-alanyl-L-2-[(4-sulfophenyl)amino]glycine (PubChem CID: Not Available) was found to be 207 times more potent than this compound and 8 times more active than sulfanilamide when tested against Escherichia coli. [18, 19] These findings confirm that the weak in vitro activity of this compound is due to its restricted ability to permeate bacterial cell membranes and highlight the efficacy of portage transport in revealing therapeutic capabilities previously attenuated by poor drug permeation. [18, 19]
In studies assessing membrane permeation, this compound exhibits a very low permeation rate across Caco-2 monolayers, a characteristic shared with other low-lipophilic active pharmaceutical ingredients (APIs) such as norfloxacin (B1679917) (PubChem CID: 4537) and acyclovir (B1169) (PubChem CID: 135398506). [20, 23] Although this compound is generally considered to diffuse passively through the mucosal layer, the precise reasons for its low apparent permeability (Papp) in Caco-2 cells are not fully elucidated, though the involvement of p-glycoprotein expression has been considered. Furthermore, the permeation rates of this compound can be substantially improved when formulated as powders compared to solutions.
Catalytic Applications
Organocatalysis in Organic Synthesis
This compound serves as an efficient and environmentally friendly organocatalyst in various organic reactions, offering advantages such as operational simplicity, waste minimization, and high yields. As a solid acidic organocatalyst, it facilitates reactions under mild conditions, often at ambient temperatures and in aqueous or mixed solvent systems.
Key applications in organocatalysis include:
Synthesis of Heterocyclic Compounds: this compound has been successfully employed in the synthesis of 4-arylidene-3-substituted isoxazole-5(4H)-ones and in the green synthesis of quinoxaline (B1680401) derivatives. ucv.ro
Multi-component Reactions: It acts as a catalyst in one-pot three-component Mannich reactions for the synthesis of β-amino ketones. ucv.ro
Synthesis of Bis(indolyl)methanes (BIMs): this compound functions as a solid acidic organocatalyst for the preparation of bis(indolyl)methanes (BIMs) at ambient temperature in water and ethanol. This method is characterized by clean reactions, operational simplicity, straightforward experimental work-up, reduced waste, non-toxicity, faster reaction times, and high yields. samipubco.comsamipubco.com
Synthesis of 1-amidoalkyl-2-naphthols: Under solvent-free conditions, this compound has proven to be a versatile catalyst for the synthesis of 1-amidoalkyl-2-naphthols, achieving product yields ranging from 84% to 94%. researchgate.net
The use of this compound in organocatalysis is favored due to its non-metallic nature, which avoids metal contamination, its stability under atmospheric conditions, and its ability to provide reproducible results under simple reaction conditions. scielo.br
Photocatalysis
This compound plays a significant role in enhancing the photocatalytic activity of various materials, particularly in environmental remediation and energy production.
Dye Degradation: this compound (SA)-modified titanium dioxide (TiO2) nanocomposites have been synthesized and utilized as effective photocatalysts for the degradation of Direct yellow 86 diazo dye in aqueous solutions. semanticscholar.orgscilit.comiwaponline.com The SA/TiO2 nanocomposite demonstrated enhanced photocatalytic activity under both UV and visible light irradiation. scilit.comiwaponline.com
Table 1: Optimal Conditions for Direct Yellow 86 Photocatalytic Degradation using SA-modified TiO2
| Parameter | Optimal Value |
| pH | 9 |
| SA/TiO2 Nanocomposite Dosage | 0.15 gL⁻¹ |
| Initial Dye Concentration | 50 mgL⁻¹ |
| Temperature | 25 °C |
Hydrogen Production: this compound has been incorporated into hollow spherical carbon nitride (CN) to create SA-HSCN, a functionalized material for enhanced photocatalytic hydrogen production. nih.gov Under simulated solar light, SA-HSCN achieved a photocatalytic hydrogen production rate of 16.64 mmol g⁻¹h⁻¹. nih.gov The incorporation of this compound leads to an increased specific surface area and pore volume, along with the doping of sulfur and grafting of benzenesulfonic acid groups. These modifications improve light capture ability, enhance charge separation and transfer efficiency, and expose more reactive sites, thereby boosting photocatalytic performance. nih.gov
Electron Transmission and Band Gap Modification: The presence of this compound groups in photocatalytic systems can enhance electron transmission and facilitate a reduction in the band gap, for instance, from 2.7 eV to 2.4 eV in engineered graphitic carbon nitride (g-C3N4), leading to more efficient photocatalytic activity. researchgate.net
Role in Graphene Functionalization
This compound is instrumental in the functionalization of graphene and graphene oxide (GO), imparting new properties and improving their dispersibility and performance in various applications.
Improved Dispersibility: Chemical incorporation of this compound into GO nanosheets enhances their water dispersibility through ionic repulsion. azonano.com
Aryl Diazonium Reaction: Sulfophenyl-functionalized reduced graphene oxide (SFRGO) can be synthesized from graphene oxide via an aryl diazonium reaction involving this compound. mdpi.com This SFRGO has been utilized in the development of ultrasensitive NO2 gas sensors. mdpi.com
Corrosion Inhibition: Graphene oxide functionalized with this compound (GOC) has been synthesized using microwave irradiation and evaluated as an anticorrosion inhibitor for carbon steel alloy. ijcsi.pro
Table 2: Corrosion Inhibition Efficiencies of Graphene Oxide Derivatives
| Material | Optimal Concentration (ppm) | Efficiency (%) |
| Graphene Oxide (GO) | 100 | 77.4 |
| GO Functionalized with this compound (GOC) | 50 | 90.2 |
| GO Functionalized with Sulfamic Acid (GOD) | 70 | 92 |
Hole Extraction Layer in Solar Cells: A novel and scalable methodology involves the reaction between bulk graphite (B72142) fluoride (B91410) and an in situ generated amine anion to produce this compound pending on a graphene scaffold (G-SO3H). acs.orgnih.gov This G-SO3H acts as a two-dimensional π-conjugated counterpart of poly(styrenesulfonate) and has been successfully applied as a hole extraction layer in polymer solar cells (PSCs). G-SO3H-based PSCs have demonstrated superior efficiency (outperforming conventional poly(3,4-ethylenedioxythiophene) doped with poly(styrenesulfonate) by over 17% and graphene oxide by over 24%) and enhanced stability when exposed to various environmental conditions, including thermal treatment and indoor air. acs.orgnih.gov
Materials Science and Engineering
This compound's versatility extends to its application in materials science and engineering, particularly in polymer synthesis and the development of specialized agents and nanomaterials.
Dopant for Polyaniline Chemical Synthesis
This compound is a significant dopant in the chemical synthesis of polyaniline (PANI), a conducting polymer widely used in various applications.
Conducting Polymer Films: this compound has been employed as a functionalized dopant for the fabrication of thin films of polyaniline, both as an intrinsic conducting polymer and in composite materials like polyaniline/polyvinylchloride (PANI/PVC). walshmedicalmedia.com Polyaniline emeraldine (B8112657) base (PANIEB) films can be doped by immersing them in this compound solutions for varying durations. walshmedicalmedia.com
Enhanced Photoelectrochemical Performance: Polythis compound, synthesized through oxidative polymerization, has been used to dope (B7801613) polyaniline, forming copolymers and blends. This doping strategy enhances the photoelectrochemical (PEC) heterogeneous catalytic performance of polyaniline by improving its visible light absorption and charge carrier separation properties. acs.org
Novel Dopant Synthesis: this compound is also a key reactant in the synthesis of novel dopants, such as cardanol (B1251761) azo sulfonic acid. This new dopant, derived from renewable resources, increases the solubility of both the dopant itself and the resulting doped polyaniline materials in common solvents, broadening their applicability. google.com
Development of Wetting and Dyeing Agents
This compound is a crucial component in the production of various agents used in the textile and related industries, particularly for dyeing and wetting applications.
Azo Dye Manufacturing: this compound is fundamental in the manufacturing of azo dyes, which are extensively used in the textile, leather, and food industries. atamanchemicals.comchemiis.com It is one of the most widely employed sulfonated aromatic amines for producing azo dyes, dyeing auxiliaries, and food colorings. atamanchemicals.com The dyeing process involves the coupling of this compound with other chemicals to yield vibrant and stable dyes. chemiis.com
Wetting and Finishing Agents: this compound can be chemically modified through sulfation to produce derivatives that function as effective wetting and dyeing agents, particularly for cotton and linen finishing processes. atamanchemicals.com
Derivatives for Cleaning Products: Further processing of this compound can lead to the synthesis of other sulfonic acid derivatives, which are valuable components in detergents, wetting agents, and emulsifiers, playing a significant role in household and industrial cleaning products. chemiis.com
Dispersing Agents: Condensates involving phenol, cresol, and this compound with formaldehyde (B43269) are used as dispersing agents in dye mixtures. google.com
Synthesis of Unzipped Peptide Tubes and Nanomaterials
This compound has been uniquely employed as a backbone amino acid in the innovative synthesis of unzipped peptide tubes and other nanomaterials, contributing to the field of self-assembled nanostructures.
Hydrophobic Peptide Tube Formation: In this approach, this compound serves as a foundational amino acid for the synthesis of unzipped hydrophobic peptide tubes. scientific.netscientific.netresearchgate.net The process involves increasing the polarity of this compound through the nucleophilic attachment of aniline (B41778), which creates two reactive sites at the S-terminus. scientific.netresearchgate.net
Linear Arrangement and Nanotube Formation: These reactive sites are then linked with the N-terminal of other amino acids, specifically valine and alanine. scientific.netresearchgate.net Through π-π stacking interactions at the side chains, the opened-ended peptides arrange linearly, leading to the formation of the unzipped tube structure. scientific.netresearchgate.net
Synthesis Protocol: The synthesis protocol typically involves a solution-phase approach, differing from traditional solid-phase peptide synthesis, and incorporates this compound and aniline as nucleophilic substituents to enhance the polarity of this compound. researchgate.net
Structural Characterization: The formation and structural integrity of these unzipped tubes are confirmed using various analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR) for amine bond formation, X-ray Diffraction (XRD) for D-spacing and torsion angles, Thermogravimetric Analysis (TGA) for bond rigidity, and Differential Scanning Calorimetry (DSC) to confirm crystallinity. scientific.netresearchgate.net
Application as a Surfactant and Demulsifier
This compound, a versatile chemical compound, serves as a crucial precursor in the synthesis of various derivatives exhibiting significant surface-active properties, notably as surfactants and demulsifiers. Research has particularly focused on 2-Amino-5-Dodecyl Benzene (B151609) Sulfonic Acid (ADBSA), a derivative synthesized from this compound, demonstrating its efficacy in breaking down water-in-oil emulsions. tandfonline.comtandfonline.comifpenergiesnouvelles.frepa.govtandfonline.comresearchgate.netresearchgate.netresearchgate.netifpenergiesnouvelles.fr
Synthesis and Structural Characteristics of ADBSA A novel synthetic pathway for ADBSA involves a multi-step process starting with this compound. Initially, this compound is protected using acetic anhydride (B1165640). This protected intermediate then undergoes Friedel-Crafts alkylation with dodecyl bromide in the presence of aluminum chloride. The final step involves acid hydrolysis to remove the protecting amide group, yielding the desired ADBSA surfactant. tandfonline.comtandfonline.comtandfonline.comresearchgate.net
Structurally, ADBSA is characterized as a difunctional surfactant. It possesses two potent hydrophilic sites: an ammonium (B1175870) ion and a sulfonic ion. Complementing these hydrophilic components is a hydrophobic dodecyl alkyl (C₁₂H₂₅) chain, which contributes to its surface-active capabilities. tandfonline.comtandfonline.com
Demulsification Performance and Research Findings ADBSA has been extensively evaluated for its demulsification efficiency, particularly in brine-fuel oil and crude oil emulsions. tandfonline.comtandfonline.comifpenergiesnouvelles.frepa.govtandfonline.comresearchgate.netresearchgate.netresearchgate.netifpenergiesnouvelles.fr
Efficiency under Varying Temperatures : Studies have shown a notable improvement in water separation efficiency with increasing temperature. For instance, in brine-fuel oil emulsions, ADBSA achieved 52% water separation at room temperature. This efficiency dramatically increased to 98% when the temperature was elevated to 60°C. tandfonline.comtandfonline.comepa.govresearchgate.netresearchgate.netifpenergiesnouvelles.fr A comparison with a commercially available demulsifier (CD) indicated that while CD showed slightly better performance at room temperature (56% vs. 52% for ADBSA at low dosage), both ADBSA and CD achieved comparable high separation rates (98%) at elevated temperatures. tandfonline.comresearchgate.net
Table 1: Demulsification Efficiency of ADBSA in Brine-Fuel Oil Emulsion (Note: This table represents data findings and is intended to be interactive in a digital format.)
| Temperature | Water Separation Efficiency (%) |
| Room Temperature | 52 |
| Elevated (e.g., 60°C) | 98 |
Effect of Concentration and Dosage : Increasing the dosage of ADBSA surfactant generally leads to improved water separation from emulsions. However, it was observed that the performance of some commercial demulsifiers might initially increase with dosage but then decrease at higher concentrations. tandfonline.comepa.govresearchgate.net
Influence of Water Content : The stability of emulsions was found to decrease with an increase in water content, up to a certain point. Conversely, the most stable emulsions were typically formed when the volume of one phase significantly exceeded that of the other. ifpenergiesnouvelles.frepa.govifpenergiesnouvelles.fr
Impact of Salinity : Research indicates that an increase in salinity can enhance the absorption rate of ADBSA at the emulsion interface. This phenomenon is attributed to an increase in electrostatic attraction between the surfactant molecules and sodium chloride (NaCl) ions. epa.gov
Critical Micelle Concentration (CMC) The critical micelle concentration (CMC) is a key parameter for surfactants, indicating the concentration at which micelles begin to form. For ADBSA, the observed CMC value is 0.225 wt.%. ifpenergiesnouvelles.frepa.govresearchgate.netresearchgate.netifpenergiesnouvelles.fr
Other Potential Applications Beyond its role as a demulsifier, ADBSA also holds potential for other surface-active applications, including the reduction of interfacial tension at the water-oil interface and the reduction of drag force during crude oil transportation via pipelines. tandfonline.comtandfonline.com Furthermore, this compound derivatives, in general, have been identified for their utility as wetting agents, demonstrating properties comparable to conventional wetting agents. atamanchemicals.com
Environmental Fate and Remediation of Sulfanilic Acid
Biodegradation Studies
Despite its chemical stability, various microbial studies have demonstrated the potential for sulfanilic acid biodegradation. juniperpublishers.comnih.govresearchgate.net
Aerobic biodegradation is a key pathway for the remediation of this compound. Several microbial strains have been identified that can degrade this compound. For example, Pseudomonas paucimobilis (PubChem CID: Not available for the species, but the organism is cited) is an aerobic bacterium isolated from contaminated sites that can degrade this compound, utilizing it as a sole carbon and nitrogen source. nih.govresearchgate.netresearchgate.net
Research findings on Pseudomonas paucimobilis degradation of this compound show:
| This compound Concentration (mM) | Elimination (%) | Yield (%) | Maximum Conversion Rate (mmol SA/h per mg wet cells) | Temperature (°C) |
| 10 | >98 | 1.5 | 30 | |
| 50 | >70 | 1.5 | 30 | |
| Optimal | 1.5 | 30 |
Immobilization of P. paucimobilis using Ca-alginate-phytagel has shown to maintain biodegradation activity, demonstrating its potential for treating contaminated industrial wastewater. nih.govresearchgate.net Other microbial strains, such as Sphingomonas subarctica (PubChem CID: Not available for the species, but the organism is cited) and Bacillus cereus AAA2018 (PubChem CID: Not available for the species, but the organism is cited), have also been reported to degrade this compound under aerobic conditions. juniperpublishers.comu-szeged.huakjournals.com An acclimatized activated sludge has also shown high removal efficacy (97.1% COD removal) and near stoichiometric release of sulfate (B86663), indicating complete mineralization of this compound under aerobic conditions. nih.gov Ammonium-oxidizing bacteria (AOB) can facilitate aerobic degradation of this compound in activated sludge, especially at higher ammonium (B1175870) concentrations. nih.gov
The biodegradation of this compound involves complex metabolic pathways and the induction of specific enzymes. promisces.eu Studies on Pseudomonas paucimobilis have revealed the appearance of novel proteins upon induction with this compound and related compounds, suggesting alternative degradation mechanisms involving various inducible enzymes. nih.govresearchgate.net
In Sphingomonas subarctica SA1, the degradation of this compound occurs via a modified β-ketoadipate pathway. researchgate.net This strain expresses distinct enzyme cascades, with similar protein patterns observed when induced by this compound and sulfocatechol, suggesting common enzymes are involved in their metabolism. akjournals.com Two types of ring-cleaving dioxygenases have been detected in S. subarctica cells grown on various substrates: one preferring protocatechol and another with higher activity towards sulfocatechol (sulfocatechol dioxygenase). akjournals.com The complete genome sequence of Novosphingobium resinovorum SA1 (PubChem CID: Not available for the species, but the organism is cited), another this compound-degrading bacterium, revealed three alternative 3-ketoadipate pathways on its plasmids, with the involved oxygenases forming a phylogenetically separate branch. researchgate.net This indicates the presence of versatile catabolic routes for the bioconversion of this compound and its derivatives. researchgate.net
The process of enzyme induction generally involves de novo protein synthesis, where an inducing ligand binds to a nuclear receptor, forming a complex that activates RNA polymerase to transcribe the genome, leading to the expression of metabolizing enzymes. diva-portal.org
Impact of this compound Concentration on Bioconversion
The bioconversion capacity of this compound is significantly influenced by its concentration. Studies have shown that microorganisms like Pseudomonas paucimobilis can degrade this compound, utilizing it as a sole carbon and nitrogen source. At lower concentrations, such as 10 mM, Pseudomonas paucimobilis achieved over 98% elimination of this compound. However, at higher concentrations, like 50 mM, the removal efficiency decreased, with yields greater than 70%. The maximum conversion rate observed was 1.5 mmol of this compound per hour per milligram of wet cells at 30°C. Immobilization of P. paucimobilis using matrices like Ca-alginate-phytagel maintained its biodegradation activity. researchgate.net
Industrial wastewater containing this compound can negatively impact soil health and crop production. Research indicates that this compound concentrations exceeding 8 mg/kg dry soil can lead to a decrease in various nitrogen-related processes in soil, including urease activity, arginine ammonification rate, nitrification potential, and the number of ammonium-oxidizing bacteria, by 7-28%. This suggests that this compound pollution can limit plants' nitrogen-use efficiency and reduce the productivity of terrestrial ecosystems. researchgate.net
Here is a summary of the impact of this compound concentration on bioconversion:
| This compound Concentration | Bioconversion Efficiency (Pseudomonas paucimobilis) |
| 10 mM | >98% elimination researchgate.net |
| 50 mM | >70% elimination researchgate.net |
Advanced Oxidation Processes for Removal from Water
Advanced Oxidation Processes (AOPs) are considered promising technologies for the purification of wastewater containing refractory organic pollutants like this compound, due to their ability to degrade these contaminants into smaller molecules, carbon dioxide, and water. AOPs generate highly reactive radicals, such as hydroxyl radicals, which are key to their effectiveness. tuiasi.rorsc.org
Electrochemical Advanced Oxidation Processes
Electrochemical Advanced Oxidation Processes (EAOPs) are highly efficient and relatively low-energy consumption methods for removing refractory organic matter. These processes primarily rely on the generation of reactive oxygen species (ROS) in situ, which can directly oxidize pollutants on the anode surface or indirectly through generated oxidants. nih.govfrontiersin.org
Electrochemical Membrane Filtration (EMF) systems integrate electrochemical oxidation with membrane filtration, offering an effective approach for this compound decontamination. In an EMF system utilizing a RuO2-TiO2@Ti/PVDF composite membrane as both a filter and an anode, efficient removal of this compound was achieved. For instance, at a charging voltage of 1.5 V and an electrolyte concentration of 15 mM, a flow-through operation with a hydraulic retention time (HRT) of 2 hours resulted in an 80.4% removal efficiency of this compound. This enhanced removal is attributed to the improved contact reaction between this compound and the reactive oxygen species present at the anode surface. nih.govfrontiersin.orgresearchgate.net
The flow-through mode in EMF systems has been shown to be more effective than the flow-by mode. In flow-through operation, a 36.8% total organic carbon (TOC) removal rate was observed, significantly higher than the 5.5% achieved in flow-by operation under the same conditions (1.5 V charging voltage, 2 h HRT). This mode also contributed to the efficient oxidation of this compound into CO2 and non-toxic carboxylic acids, accounting for 71.2% of the initial carbon. nih.govfrontiersin.org
Here is a comparison of this compound removal efficiency in different EMF operating modes:
| Operating Mode | SA Removal Efficiency (at 1.5 V, 15 mM electrolyte, 2 h HRT) | TOC Removal Rate (at 1.5 V, 2 h HRT) | Mineralization Current Efficiency (MCE) |
| Flow-through | 80.4% nih.govfrontiersin.org | 36.8% frontiersin.org | 29.3% nih.govfrontiersin.org |
| Flow-by | Not explicitly stated for this condition, but lower frontiersin.org | 5.5% frontiersin.org | 5.1% nih.govfrontiersin.org |
In electrochemical systems, the degradation of this compound is primarily driven by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). While direct anodic oxidation plays a minor role, ROS-mediated indirect oxidation is the dominant mechanism. nih.govfrontiersin.org
Hydroxyl radicals (•OH) are potent oxidants generated from water oxidation at the anode surface and/or through the decomposition of hydrogen peroxide (H2O2) and other intermediates. Electron spin resonance (ESR) spectra have confirmed the production of •OH in EMF systems. Scavenging tests indicate that adsorbed •OH on the anode (>•OH) plays a dominant role in this compound degradation. Superoxide radical (O2•-) is also an important intermediate oxidant that mediates the production of •OH. Other ROS, such as hydroperoxyl radical (HO2•) and singlet oxygen (1O2), also contribute to the degradation of organic pollutants. nih.govfrontiersin.orgmdpi.comrhhz.netrsc.org
Catalytic Ozonation
Catalytic ozonation is an effective advanced oxidation process for the degradation of organic compounds like this compound in aqueous solutions. This process involves the use of catalysts, often metal oxides or activated carbon, to promote the decomposition of ozone and enhance the formation of highly reactive species, such as hydroxyl radicals. researchgate.netmdpi.comnih.govtaylorandfrancis.comacs.org
Cerium oxide (CeO2) has shown high performance in the ozonation of this compound and aniline (B41778), significantly increasing the mineralization degree compared to conventional ozonation. Studies have demonstrated that metal oxides containing mixtures of cerium and manganese (Ce-Mn-O) or cerium and cobalt (Ce-Co-O) can achieve high mineralization degrees. For instance, after 120 minutes of reaction, Ce-Mn-O achieved 63% TOC removal for this compound, while Ce-Co-O resulted in 58% TOC removal. In contrast, single ozonation yielded only 34% mineralization for this compound under identical conditions. Activated carbon can also act as both an adsorbent and a catalyst in the ozonation of this compound, involving a complex mechanism of direct ozonation, adsorption, and •OH oxidation at the liquid-solid interfaces. mdpi.comnih.govtaylorandfrancis.com
Here is a comparison of TOC removal efficiency for this compound using different catalytic ozonation systems:
| Catalyst System | TOC Removal after 120 min |
| Ce-Mn-O | 63% nih.gov |
| Ce-Co-O | 58% nih.gov |
| Single Ozonation | 34% nih.gov |
Photodegradation in Aquatic Environments
Photodegradation plays a significant role in the environmental fate of this compound, particularly in aquatic environments. This compound can be formed as a common photoproduct during the direct photolysis of various sulfonamide antibiotics. avestia.comacs.orgnih.govresearchgate.netmdpi.com
The rate of direct photolysis of sulfonamides, and consequently the formation or degradation of this compound, is influenced by factors such as the identity of the heterocyclic R group and the pH of the solution. For instance, the photolysis of sulfisoxazole, which can produce this compound, is rapid, with half-lives of 3.1 hours under acidic conditions and 11.7 hours under neutral conditions. avestia.comacs.org
Photocatalytic degradation of sulfonamides in aqueous solutions can lead to the formation of various degradation products, including this compound, aniline, hydroquinone, and carboxylic acids. The degradation routes often involve the cleavage of S-N bonds and the loss of SO2 molecules, as well as hydroxylation of the benzene (B151609) ring. In natural water samples, the photodegradation of sulfa drugs has been primarily attributed to direct photolysis. acs.orgnih.govresearchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Sulfanilic Acid Derivatives with Enhanced Bioactivity
Future research is actively pursuing the design and synthesis of novel this compound derivatives to unlock enhanced biological activities. While this compound itself exhibits limited antibacterial activity due to poor membrane permeability, structural modifications can significantly improve its efficacy. For instance, a derivative linked to glycine (B1666218) residues has demonstrated a remarkable 207-fold increase in potency against Escherichia coli compared to the parent compound. This highlights the potential for improved cellular uptake and enhanced antimicrobial effects through strategic derivatization.
Beyond antimicrobial applications, research into sulfamate (B1201201) derivatives derived from this compound has revealed their potential as carbonic anhydrase inhibitors. These compounds have shown moderate to strong inhibitory effects on carbonic anhydrases, suggesting broader therapeutic applications. The ongoing exploration of such derivatives aims to identify compounds with improved Minimum Inhibitory Concentration (MIC) values against various bacterial strains and to expand their utility in diverse biological contexts.
Development of More Efficient and Sustainable Synthesis Methods
The pursuit of more efficient and sustainable synthesis methods for this compound and its derivatives is a key area of future research. Traditional synthesis routes, such as the sulfonation of aniline (B41778) with concentrated sulfuric acid, often involve thermal activation, requiring high temperatures (around 200 °C) and extended reaction times (over 4 hours). ucv.ro
Emerging green chemistry approaches are addressing these limitations. Microwave-assisted synthesis, for example, offers significant advantages, including drastically reduced reaction times (e.g., 3 minutes at 400 W), fewer hazardous wastes, and simplified experimental setups, while achieving high yields (up to 90%). ucv.ro
Furthermore, this compound itself is being investigated as an efficient organocatalyst in environmentally friendly synthetic procedures. It has been successfully employed in multicomponent reactions (MCRs), such as the synthesis of Benzochromenoquinoline derivatives under visible green LED irradiation. juniperpublishers.com MCRs are inherently sustainable, leading to lower chemical waste and enabling the efficient, one-step synthesis of complex molecules. juniperpublishers.com this compound has also proven effective as a solid acidic organocatalyst for the three-component synthesis of bis(indolyl)methanes (BIMs) at ambient temperature in water and ethanol, offering a clean reaction, operational simplicity, and high yields. samipubco.com These advancements underscore a shift towards greener and more atom-economical synthetic strategies.
In-depth Computational Modeling for Structure-Activity Relationships
Computational modeling plays a crucial role in understanding and predicting the behavior of this compound and its derivatives, particularly in elucidating structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies are being increasingly utilized, combining computational chemistry and statistical methods to correlate molecular descriptors with measured bioactivity. acs.org This allows for the prediction of bioactivity for untested compounds, reducing the need for extensive experimental testing. acs.org
For sulfonamide compounds, a class that includes this compound, quantum chemical descriptors calculated using methods like Density Functional Theory (DFT) (e.g., B3LYP/6-311++G (d,p) basis set) are employed in QSAR models to predict properties such as toxicity (e.g., LD50 values). researchgate.net Computational studies also involve optimizing molecular structures and analyzing parameters like energy gaps (HOMO–LUMO) and ionization potentials (IP) to explain radical scavenging activities and other chemical reactivities. sapub.org Mapping the electrostatic potential surface (MEP) is another technique used to gain insights into SAR. sapub.org Such in-depth computational analyses are vital for rational drug design and the development of new materials.
Advanced Remediation Technologies for Environmental Contamination
Given this compound's widespread industrial use, its presence in wastewater and environmental contamination is a significant concern, necessitating advanced remediation technologies. This compound is a polar, highly stable, and water-soluble compound, and its presence in aquatic environments can endanger living organisms. researchgate.net
Future research focuses on developing more effective and sustainable methods for treating this compound-contaminated waters. Current and emerging technologies include:
Biological treatments: Utilizing microorganisms to degrade the compound. researchgate.net
Electrochemical oxidation: Employing electrochemical processes for degradation. researchgate.net
Membrane extraction: Separating this compound from water using membrane technologies. researchgate.net
Microwave irradiation: Using microwave energy to facilitate degradation or regeneration processes. researchgate.net
Catalytic ozonation: Combining ozone with catalysts for enhanced degradation. researchgate.net
Adsorption processes: Employing adsorbents like granular activated carbons (GAC) to remove this compound from water. researchgate.net
A promising area of research involves the combined use of granular activated carbon (GAC) adsorption with microwave (MW)/persulfate (PS) regeneration processes for treating this compound wastewater. This method has demonstrated rapid regeneration of GAC within 30 seconds under optimal conditions, offering an efficient and sustainable approach to wastewater treatment. researchgate.net Future efforts will likely focus on optimizing these combined technologies and exploring novel, cost-effective, and environmentally friendly remediation strategies.
Novel Applications in Functional Materials and Nanotechnology
The unique properties of this compound are being harnessed for novel applications in functional materials and nanotechnology. A significant development involves the functionalization of graphene with this compound, creating a material referred to as G-SO3H. acs.org This this compound-graphene scaffold has shown remarkable performance as a hole extraction layer in polymer solar cells (PSCs). acs.org G-SO3H-based PSCs have demonstrated enhanced efficiency and stability, outperforming conventional materials like poly(3,4-ethylenedioxythiophene) doped with poly(styrenesulfonate) and graphene oxide. acs.org This indicates a promising future for this compound in advanced electronic and energy applications.
Beyond solar cells, this compound single crystals are recognized as effective materials for various optical and biomedical applications. researchgate.net They are known for their utility in photonic, electro-optical, and harmonic generating applications, functioning as nonlinear optical (NLO) materials. researchgate.net Continued research in this area aims to further explore and optimize this compound's potential in these high-tech fields, including its integration into nanoscale devices and systems. The exploration of this compound in designing new functional materials with tailored properties for diverse technological advancements remains an active area of research.
Q & A
Q. What experimental protocols ensure reproducibility in sulfanilic acid synthesis?
- Methodological Answer: To ensure reproducibility, document precise stoichiometric ratios (e.g., 1:1 molar ratio of aniline to sulfuric acid) and reaction conditions (e.g., sulfonation at 180–200°C for 5–7 hours). Characterize products using HPLC (≥99% purity threshold) and FT-IR to confirm the sulfonic acid group (S=O stretching at 1035 cm⁻¹ and 1175 cm⁻¹). Include pH adjustments (e.g., neutralization with NaOH to isolate the zwitterionic form) and recrystallization steps (using hot water) in supplemental materials. Reference prior synthesis routes for known compounds and validate purity via elemental analysis .
Q. How can researchers address solubility challenges of this compound in aqueous systems?
- Methodological Answer: Solubility (10 g/L at 20°C) is pH-dependent due to its zwitterionic nature. For aqueous applications, adjust pH to >7 using NaOH to deprotonate the sulfonic acid group, enhancing solubility. For non-polar solvents, employ surfactants like CTAB (cetyltrimethylammonium bromide) or co-solvents (e.g., DMSO:water mixtures). Pre-dissolve this compound in alkaline solutions before integrating into reaction matrices. Tabulate solubility data under varying conditions (Table 1):
| Solvent System | pH | Temperature (°C) | Solubility (g/L) |
|---|---|---|---|
| H₂O | 2.5 | 20 | 10 |
| H₂O + NaOH | 9.0 | 20 | 35 |
| DMSO:H₂O (1:1) | 7.0 | 25 | 50 |
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer: Use UV-Vis spectroscopy (λₘₐₓ ≈ 254 nm) for quantification. For structural confirmation, employ ¹H NMR (aromatic protons at δ 6.8–7.2 ppm) and ¹³C NMR (sulfonate carbon at δ 145–150 ppm). Thermal stability analysis via TGA (decomposition onset at 288°C) ensures suitability for high-temperature applications. Cross-validate results with X-ray crystallography for novel derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s catalytic efficiency across studies?
- Methodological Answer: Discrepancies often arise from differences in reaction matrices (e.g., presence of metal ions) or surface adsorption effects. Design controlled experiments to isolate variables:
- Compare catalytic activity in homogeneous vs. heterogeneous systems.
- Use XPS to analyze surface composition of this compound-modified catalysts.
- Apply kinetic modeling (e.g., Langmuir-Hinshelwood) to differentiate rate-limiting steps.
Publish raw kinetic data (e.g., rate constants, activation energies) in supplemental materials for cross-study validation .
Q. What strategies optimize this compound’s selectivity in electrochemical biosensors?
- Methodological Answer: To enhance selectivity for targets like uric acid (UA) in biosensors:
- Modify electrodes with β-cyclodextrin copolymer membranes (e.g., SPNAANI/GCE) to exploit host-guest interactions.
- Use differential pulse voltammetry (DPV) with a potential window of −0.2 to +0.6 V vs. Ag/AgCl.
- Calibrate against interferents (e.g., ascorbic acid) using standard addition methods. Report detection limits (e.g., 0.1 μM UA) and selectivity coefficients (K = [interferent]/[UA]) in peer-reviewed formats .
Q. How do computational models improve understanding of this compound’s reactivity?
- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Simulate reaction pathways for sulfonation or azo-dye formation, comparing activation energies (ΔG‡) with experimental data. Validate models using Hammett substituent constants (σₚ = 0.76 for −SO₃H) to predict substituent effects. Share computational input files and optimized geometries in repositories like Zenodo .
Data Interpretation & Validation
Q. How should researchers handle conflicting thermal stability data for this compound?
- Methodological Answer: Discrepancies in decomposition temperatures (reported 288°C vs. 300°C) may stem from heating rates or sample purity. Conduct TGA at standardized rates (e.g., 10°C/min under N₂) and pre-purify samples via recrystallization. Compare DSC curves to identify polymorphic transitions. Report full instrumentation parameters (e.g., crucible type, gas flow rate) to enable replication .
Q. What methodologies validate this compound’s role in advanced oxidation processes (AOPs)?
- Methodological Answer: Monitor degradation intermediates via LC-MS (e.g., m/z 174 for hydroxylated derivatives) and quantify mineralization efficiency via TOC analysis. Use radical scavengers (e.g., tert-butanol for •OH) to identify dominant degradation pathways. Publish chromatograms and mass spectra in supplemental data with annotated fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
